

Structural Authentication of 4,8-Dimethylundecane: A Comparative NMR Methodological Guide

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Compound of Interest

Compound Name: 4,8-Dimethylundecane

CAS No.: 17301-33-6

Cat. No.: B098404

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Executive Summary & Core Directive

The Challenge: **4,8-Dimethylundecane** (C₁₃H₂₈) represents a classic problem in structural elucidation: a saturated, branched alkane with minimal functional handles. As the aggregation pheromone of the red flour beetle (*Tribolium castaneum*), its precise stereochemical and structural assignment is critical for bioactivity. Standard GC-MS can identify the molecular weight (184 Da) and general class, but it frequently fails to distinguish between constitutional isomers (e.g., 2,6-dimethyldecane) or resolve the diastereomeric pairs ((4R,8R) vs. (4R,8S)).

The Solution: This guide compares the efficacy of standard 1D Proton NMR against High-Resolution 13C and 2D NMR methodologies. We establish that while 1H NMR is insufficient for definitive proof, 13C NMR combined with HSQC/HMBC provides a self-validating system for unambiguous structural assignment.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the "resolution power" of available techniques for confirming **4,8-dimethylundecane**.

Table 1: Comparative Efficacy of Structural Confirmation Methods

Feature	Method A: GC-MS (EI)	Method B: 1D ¹ H NMR (400 MHz)	Method C: High-Res ¹³ C NMR & DEPT	Method D: 2D NMR (HSQC/HMBC)
Primary Output	Molecular Weight (184), Fragmentation Pattern	Proton Count, Methyl Integration	Carbon Count, Multiplicity (CH/CH ₂ /CH ₃)	C-H Connectivity, Long-range coupling
Isomer Specificity	Low. Mass spectra of 4,8-dimethylundecane and 4,6-dimethylundecane are nearly identical.	Low. Severe overlap in the methylene "hump" (1.2–1.4 ppm).	High. Distinct shifts for branching points (C4, C8).	Very High. Maps the carbon skeleton directly.
Stereo-sensitivity	None (unless Chiral GC is used).	None.	Moderate. Can resolve diastereomers (syn/anti) at high field (>125 MHz).	High (via subtle correlation shifts).
Sample Requirement	Microgram (Trace)	Milligram (Routine)	10–50 mg (High Conc. required)	10–50 mg
Verdict	Screening Tool Only	Insufficient for Proof	Required for Purity	Gold Standard for Structure

Expert Insights & Causality

The "Alkane Hump" Problem

In 1D ¹H NMR, **4,8-dimethylundecane** presents a deceptive simplicity. You will observe:

- 0.8–0.9 ppm: Overlapping triplets (terminal methyls) and doublets (branched methyls).

- 1.1–1.4 ppm: A massive multiplet envelope containing the methylene protons.
- 1.5 ppm: Methine protons (C4-H, C8-H) buried in the baseline.

Expert Insight: Relying solely on the integration of the 0.8–0.9 ppm region (expecting 12H for 4 methyls) is a common failure point. Impurities like solvent grease or linear alkane contaminants often co-elute here. You cannot confirm the position of the branches using ^1H NMR alone.

The ^{13}C NMR Solution (The "Fingerprint")

Carbon-13 NMR is the superior tool here because it disperses the signals over ~40 ppm.

- Symmetry Breaking: Unlike 2,6-dimethyldecane (which might possess higher symmetry), **4,8-dimethylundecane** is asymmetric in its chain lengths (Propyl vs Ethyl ends).
- Diastereomeric Resolution: The molecule has two chiral centers (C4, C8). Synthetic samples are often mixtures of (4R,8R)/(4S,8S) [syn-like] and (4R,8S)/(4S,8R) [anti-like].
 - Observation: In high-resolution ^{13}C NMR, you will often see signal doubling for C4, C8, and the methyl carbons attached to them. This is not an impurity; it is proof of a diastereomeric mixture.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating: the data from Step 3 must mathematically correlate with Step 2.

Step 1: Sample Preparation (Solvent Selection)

- Standard: Dissolve ~20 mg of oil in 0.6 mL CDCl_3 (Chloroform-d).
- Advanced (Recommended): Use C_6D_6 (Benzene-d6).
 - Reasoning: Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect. It preferentially shields/deshields protons based on local geometry, often resolving the overlapping methyl doublets/triplets in the ^1H spectrum that are clumped in CDCl_3 .

Step 2: 1D Carbon Acquisition (DEPT-135)

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) alongside the standard proton-decoupled ^{13}C spectrum.

- Objective: Distinguish CH/CH_3 (positive phase) from CH_2 (negative phase).
- Validation Check:
 - You must count exactly 4 positive peaks in the high-field region (4x Methyls).
 - You must count 2 positive peaks in the mid-field (2x Methines at C4, C8).
 - The remaining signals must be negative (Methylenes).
 - If these counts fail, the structure is incorrect.

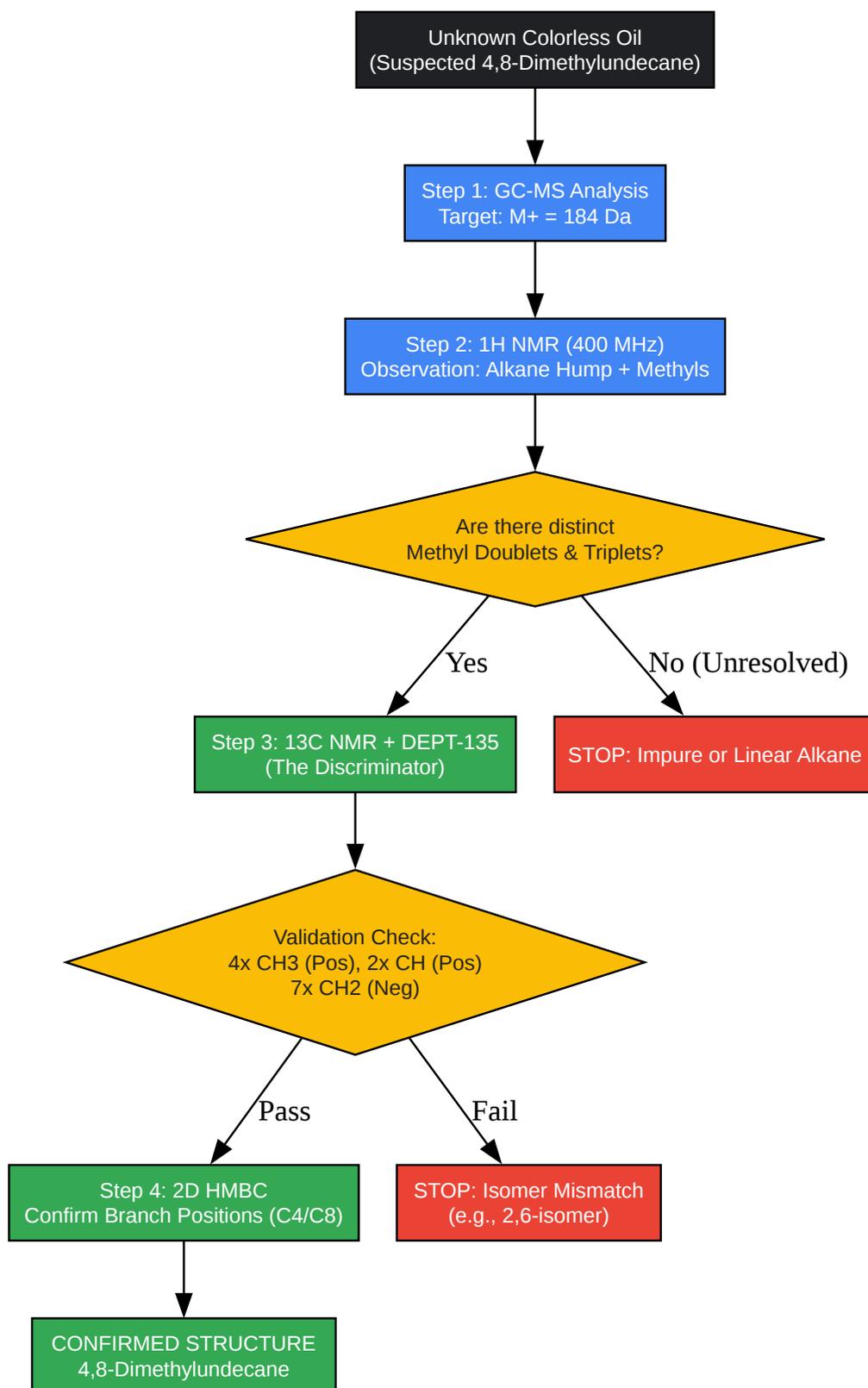
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive proof of the "4,8" positioning.

- Parameter: Optimize for long-range coupling ().
- The Critical Correlation:
 - Locate the Methine proton at C4.[\[1\]](#)
 - Look for correlations to the terminal propyl carbons (C1, C2, C3).
 - Locate the Methine proton at C8.
 - Look for correlations to the terminal ethyl carbons (C10, C11).
 - Logic: If the branching was at 4,6 (instead of 4,8), the methylene bridge between branches would be a single CH_2 , showing a distinct strong correlation pattern different from the $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$ bridge in the 4,8 isomer.

Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the structure, highlighting the critical "Stop/Go" decision points.



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Caption: Logical workflow for the structural authentication of **4,8-dimethylundecane**, moving from low-specificity screening (MS) to high-specificity confirmation (2D NMR).

Reference Data: Expected Chemical Shifts

Use this table to validate your experimental ^{13}C NMR data (in CDCl_3). Values are approximate (± 0.5 ppm) and may show doubling due to diastereomers.

Carbon Position	Type (DEPT)	Approx. Shift (δ ppm)	Diagnostic Note
C1	CH_3	14.1	Terminal Propyl End
C11	CH_3	11.4	Terminal Ethyl End
C4-Me / C8-Me	CH_3	19.5 – 19.8	Branched Methyls (Look for pairs)
C4 / C8	CH	32.5 – 33.0	Branching Points (Deshielded)
C2	CH_2	20.1	
C10	CH_2	29.5	
C6	CH_2	~24.5	Central Methylene (furthest from branches)

References

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